4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene
Description
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene is a polycyclic hydrocarbon featuring a fused cyclopentane-indene system with methyl substituents at the 4 and 7 positions. Its partially saturated structure (tetrahydro) distinguishes it from fully aromatic indenes, which are planar 8π-electron systems known for their aromatic stabilization and reactivity . The dimethyl groups likely enhance steric bulk and modulate electronic properties, influencing its chemical behavior and applications in materials science or catalysis.
Properties
CAS No. |
62360-76-3 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
5,8-dimethyl-1,2,3,4-tetrahydrocyclopenta[a]indene |
InChI |
InChI=1S/C14H16/c1-9-6-7-10(2)14-12-5-3-4-11(12)8-13(9)14/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
RYEQBANZSAXACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=C(C2=C(C=C1)C)CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where a suitable indene derivative is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene can undergo oxidation reactions to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Substituent Effects and Reactivity
- Electron-Withdrawing vs. Alkyl Groups: Derivatives such as 3-(dicyanomethylene)-1-oxo-1,2,3,8-tetrahydrocyclopenta[a]indene-5,6-disulfonic acid (DTD) () incorporate malononitrile and sulfonic acid groups, which increase polarity and reactivity in non-linear optical (NLO) applications.
- Spiro vs. Fused Systems : Spirobiindanes like 4,6-dimethyl-2,2',3,3'-tetrahydro-1,10-spirobi[indene]2q () exhibit perpendicular ring systems, which introduce steric constraints and unique electronic environments. The fused cyclopenta[a]indene framework of the target compound lacks this three-dimensional complexity, suggesting differences in catalytic or material performance .
Physicochemical Properties
- This partial saturation may also influence its π-orbital overlap, affecting electronic transitions in photophysical applications .
- Polarity and Solubility : Heteroatom-containing analogs, such as 2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol (), exhibit enhanced solubility in polar solvents due to sulfur and nitrogen atoms. The dimethyl-substituted target compound is expected to be more lipophilic, favoring organic solvents like dichloromethane or toluene .
Comparative Data Table
Biological Activity
4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene (CAS No. 62360-76-3) is a bicyclic compound that has garnered interest due to its potential biological activities. This article aims to synthesize existing research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18
- Molecular Weight : 184.28 g/mol
- Structure : The compound features a unique bicyclic structure that contributes to its biological activity.
Pharmacological Activities
Research indicates that 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene exhibits various biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties. The presence of methyl groups may enhance electron donation capabilities, contributing to free radical scavenging.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism is hypothesized to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Neuroprotective Effects : Some derivatives of bicyclic compounds have demonstrated neuroprotective effects in vitro. This suggests potential applications in neurodegenerative diseases.
The exact mechanism through which 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress and inflammation.
- Receptor Interaction : Possible binding to neurotransmitter receptors could explain its neuroprotective properties.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have explored the biological effects of compounds related to 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene:
-
Case Study on Anticancer Activity :
- A study conducted on a series of indene derivatives showed that modifications in the structure significantly enhanced anticancer activity against breast cancer cell lines (MCF-7). The study indicated that specific substitutions improved cytotoxicity and induced apoptosis through caspase activation.
-
Neuroprotection in Animal Models :
- Research involving animal models of Alzheimer's disease demonstrated that compounds structurally related to 4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene provided significant protection against cognitive decline. Behavioral tests indicated improved memory retention and reduced amyloid plaque accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
